molecular formula C11H22ClNO B1424524 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-82-1

4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1424524
CAS No.: 1219980-82-1
M. Wt: 219.75 g/mol
InChI Key: SCIBHOWIXUDNON-UHFFFAOYSA-N
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Description

“4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS number 1219980-82-1 . It is used for pharmaceutical testing .

Scientific Research Applications

Molecular and Crystal Structures

  • Molecular and Crystal Structures in Hydroxy Derivatives of Hydropyridine : The research by Kuleshova and Khrustalev (2000) discusses the molecular and crystal structures of various hydroxy derivatives of hydropyridine, focusing on intramolecular and intermolecular hydrogen bonds' impact on molecule conformation and packing in crystals. This study can help understand how 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride and similar compounds form and maintain their structure (Kuleshova & Khrustalev, 2000).

Anti-Acetylcholinesterase Activity

  • Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of piperidine derivatives, including those similar to this compound, and evaluated them for anti-acetylcholinesterase activity. This indicates the potential application of these compounds in treating conditions related to acetylcholine levels in the brain (Sugimoto et al., 1990).

Cytotoxic and Anticancer Agents

  • Cytotoxic and Anticancer Properties : Dimmock et al. (1998) studied various piperidine derivatives, highlighting their significant cytotoxicity toward different cell lines and human tumors. This suggests a potential application of this compound in cancer research and treatment (Dimmock et al., 1998).

Structural Analysis and Synthesis

  • Synthesis and Structural Analysis : The work of Khan et al. (2013) on the synthesis of piperidine derivatives stabilized by hydrogen bonding and C-H…π interactions provides insights into the structural aspects and synthetic methods applicable to this compound (Khan et al., 2013).

Antihypertensive Agents

  • Potential Antihypertensive Agents : Research by Takai et al. (1986) on piperidine derivatives with a quinazoline ring system tested for antihypertensive activity illustrates the potential use of similar compounds, like this compound, in managing hypertension (Takai et al., 1986).

Properties

IUPAC Name

4-[2-(2-methylprop-2-enoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-10(2)9-13-8-5-11-3-6-12-7-4-11;/h11-12H,1,3-9H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIBHOWIXUDNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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